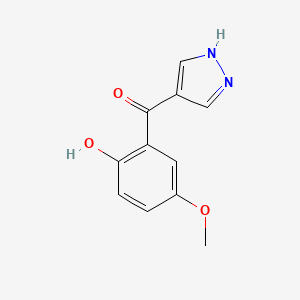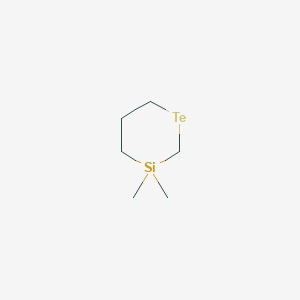
1,1'-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one) is a synthetic compound with a unique structure that includes silicon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one) typically involves the reaction of tetramethylsilane with a suitable nitrogen-containing precursor under controlled conditions. The reaction may require the use of catalysts such as aluminum chloride or phosphoric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silicon-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce simpler silicon-nitrogen compounds .
Scientific Research Applications
1,1’-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar tetramethyl structure but lacks silicon and nitrogen atoms.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol with a similar tetramethyl structure but different functional groups.
1,1’-Biphenyl, 3,3’,4,4’-tetramethyl-: A biphenyl compound with tetramethyl groups but different overall structure.
Uniqueness
1,1’-(3,3,4,4-Tetramethyl-1,2,3,4-diazadisiletidine-1,2-diyl)di(ethan-1-one) is unique due to its incorporation of silicon and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional hydrocarbons or other organic compounds may not be suitable .
Properties
CAS No. |
61550-13-8 |
|---|---|
Molecular Formula |
C8H18N2O2Si2 |
Molecular Weight |
230.41 g/mol |
IUPAC Name |
1-(2-acetyl-3,3,4,4-tetramethyldiazadisiletidin-1-yl)ethanone |
InChI |
InChI=1S/C8H18N2O2Si2/c1-7(11)9-10(8(2)12)14(5,6)13(9,3)4/h1-6H3 |
InChI Key |
GKYBGFMJDHYTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1N([Si]([Si]1(C)C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14578878.png)



![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)


![3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14578910.png)



![4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol](/img/structure/B14578930.png)
![N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide](/img/structure/B14578938.png)
